1H-Tetrazole, 1-cyclohexyl-5-ethyl-
Description
Overview of Tetrazole Heterocycles in Academic Research
Tetrazoles are synthetic compounds, first synthesized by J. A. Bladin in 1885. nih.govthieme-connect.com They are characterized by a high nitrogen content, which imparts unique chemical and physical properties. mdpi.com This high nitrogen content also contributes to their stability over a wide pH range and resistance to various oxidizing and reducing agents. thieme-connect.com
In academic research, tetrazoles are primarily recognized for their role as bioisosteres of carboxylic acids and cis-amides. acs.orgresearchgate.net This bioisosteric relationship means that a tetrazole group can often replace a carboxylic acid or amide group in a biologically active molecule without significantly altering its biological activity, while potentially improving its metabolic stability and other physicochemical properties. acs.org This has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs with a wide range of therapeutic applications, including antihypertensive, antimicrobial, and antiviral agents. nih.gov
Beyond medicinal chemistry, tetrazoles have found applications in materials science as components of explosives and rocket propellants due to their high energy content. acs.orgcore.ac.uk They are also used in photography and as ligands in coordination chemistry. thieme-connect.com The versatility of the tetrazole ring ensures its continued exploration in diverse scientific fields.
Specific Context of 1H-Tetrazole, 1-Cyclohexyl-5-ethyl- within the Landscape of Substituted Tetrazole Chemistry
While specific research on 1H-Tetrazole, 1-cyclohexyl-5-ethyl- is not extensively documented in publicly available literature, its structural features are common in compounds of interest in pharmaceutical research. For instance, the related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, serves as a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication. nbinno.com This highlights the potential of N-cyclohexyl tetrazoles as building blocks for pharmacologically active molecules.
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, with the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile being a common approach. researchgate.net For a compound like 1H-Tetrazole, 1-cyclohexyl-5-ethyl- , this would likely involve the reaction of cyclohexyl azide with propionitrile (B127096) or a related synthetic equivalent.
Historical Development and Evolution of Related Cyclohexyl-Tetrazole Research Methodologies
The first synthesis of a tetrazole derivative in 1885 by Bladin laid the groundwork for over a century of research into this heterocyclic system. nih.govthieme-connect.com The development of synthetic methodologies for substituted tetrazoles has been a continuous area of focus.
Early methods for synthesizing 1,5-disubstituted tetrazoles often involved multi-step procedures with harsh reaction conditions. However, the advent of modern synthetic techniques has led to more efficient and milder approaches. The Huisgen [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, has become a cornerstone in tetrazole synthesis. numberanalytics.com This reaction, and its catalyzed variants, allows for the direct formation of the tetrazole ring from an azide and a nitrile.
In the context of cyclohexyl-tetrazoles, research has focused on developing methods that can accommodate the steric bulk of the cyclohexyl group. The use of catalysts, such as zinc salts, has been shown to facilitate the cycloaddition reaction. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of diverse tetrazole scaffolds in a single step. nih.govacs.org For instance, the Ugi four-component reaction (U-4CR) can be adapted to produce 1,5-disubstituted tetrazoles from an amine, a carbonyl compound, an isocyanide, and hydrazoic acid. nih.gov These advancements in synthetic methodologies have made compounds like 1H-Tetrazole, 1-cyclohexyl-5-ethyl- and other related cyclohexyl-tetrazoles more accessible for research and development. A patent for the synthesis of the related N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole details a process starting from 5-chlorovaleronitrile (B1664646) and cyclohexanol, followed by cyclization. google.comgoogle.com
Compound Information
| Compound Name |
| 1H-Tetrazole, 1-cyclohexyl-5-ethyl- |
| 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole |
| Cilostazol |
| Cyclohexyl azide |
| Propionitrile |
| 5-chlorovaleronitrile |
| Cyclohexanol |
| N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole |
Chemical Properties of a Related Compound
The following table provides chemical and physical properties for the structurally similar compound 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
| Property | Value |
| Molecular Formula | C11H19ClN4 |
| Molecular Weight | 242.75 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 242.1298243 g/mol |
| Topological Polar Surface Area | 43.6 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 196 |
Structure
3D Structure
Properties
CAS No. |
46165-46-2 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-cyclohexyl-5-ethyltetrazole |
InChI |
InChI=1S/C9H16N4/c1-2-9-10-11-12-13(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
InChI Key |
YEZHWPUHDLFLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Tetrazole, 1 Cyclohexyl 5 Ethyl Derivatives
Multicomponent Reactions (MCRs) in the Synthesis of Cyclohexyl-Tetrazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. scielo.org.mx This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. scielo.org.mxredalyc.org
Application of Ugi-Azide Processes for 1,5-Disubstituted-1H-Tetrazoles
The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. acs.orgbeilstein-journals.org This reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃) or hydrazoic acid (HN₃). scielo.org.mxnih.gov The reaction proceeds through the formation of an iminium ion from the amine and carbonyl compound, which then reacts with the isocyanide to form a nitrilium ion. This intermediate is subsequently trapped by the azide anion, leading to a 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mx
The versatility of the Ugi-azide reaction allows for the introduction of various substituents at the N-1 and C-5 positions of the tetrazole ring, making it a suitable method for synthesizing derivatives of 1H-Tetrazole, 1-cyclohexyl-5-ethyl-. For instance, using cyclohexylamine (B46788) as the amine component, propionaldehyde (B47417) as the aldehyde, and an appropriate isocyanide, one could target the desired scaffold.
The efficiency of the Ugi-azide reaction is influenced by several factors, including the choice of solvent, temperature, and the nature of the reactants. acs.orgscielo.org.mx Methanol (B129727) is a commonly used solvent, often leading to high yields at room temperature. scielo.org.mxredalyc.org However, other solvents like 2,2,2-trifluoroethanol (B45653) have also been employed successfully. acs.orgbeilstein-journals.org
The scope of the Ugi-azide reaction is broad, accommodating a wide range of starting materials. acs.orgscielo.org.mx This flexibility allows for the creation of extensive libraries of 1,5-disubstituted-1H-tetrazoles. redalyc.org Studies have shown that various aliphatic and aromatic aldehydes, as well as a diverse set of amines and isocyanides, can be used effectively without significantly impacting the reaction yields. scielo.org.mxmdpi.com For example, research has demonstrated the successful use of aryl-ethanamine derivatives, various aryl and alkyl aldehydes, and different isocyanides, resulting in good to excellent yields (70-94%). scielo.org.mxredalyc.org The steric and electronic properties of the substituents on the starting materials generally have minimal influence on the reaction outcome. scielo.org.mx
Table 1: Examples of Reagents Used in Ugi-Azide Synthesis of 1,5-Disubstituted-1H-Tetrazoles
| Amine Component | Aldehyde Component | Isocyanide Component | Yield (%) |
|---|---|---|---|
| Aryl-ethanamine derivatives | Aryl aldehydes | Various isocyanides | 70-94 scielo.org.mxredalyc.org |
| Aryl-ethanamine derivatives | Alkyl aldehydes | Various isocyanides | 70-94 scielo.org.mxredalyc.org |
| Cyclohexylamine | Heptaldehyde | Various isocyanides | 39-55 mdpi.com |
| Allylamine | Heptaldehyde | Various isocyanides | 39-55 mdpi.com |
| Tert-butylamine | Paraformaldehyde | 2,6-dimethylphenyl isocyanide | 95 nih.gov |
A significant advantage of the Ugi-azide reaction is that it can often be performed without the need for a catalyst. nih.govscielo.org.mxresearchgate.net This simplifies the experimental procedure and purification process, aligning with the principles of green chemistry. scielo.org.mx Several studies have reported the successful synthesis of 1,5-disubstituted-1H-tetrazoles, including bis-tetrazole derivatives, in excellent yields under catalyst-free conditions at room temperature. nih.govredalyc.orgresearchgate.net These catalyst-free methods have been shown to be effective for a variety of substrates, further highlighting the robustness and broad applicability of the Ugi-azide reaction for generating complex tetrazole structures. nih.govresearchgate.net
Investigation of Other Isocyanide-Based Multicomponent Reaction Variants for Tetrazole Formation
Besides the Ugi-azide reaction, other isocyanide-based MCRs have been developed for tetrazole synthesis. One notable example is the Passerini-azide three-component reaction (PA-3CR). researchgate.net This reaction involves an isocyanide, a carbonyl compound, and hydrazoic acid to produce 1,5-disubstituted tetrazoles. researchgate.net
Another variation involves the reaction of isocyanides with azides and other nucleophiles, leading to diverse 1,5-disubstituted tetrazole building blocks. nih.gov The exploration of these alternative MCRs expands the toolkit available for the synthesis of tetrazole derivatives, offering different pathways to access novel structures that may not be readily available through the Ugi-azide process alone.
Cycloaddition Strategies for 1H-Tetrazole Ring Formation
Cycloaddition reactions represent a fundamental and widely used approach for the construction of heterocyclic rings, including the tetrazole nucleus.
[3+2] Dipolar Cycloadditions Involving Azide and Nitrile Precursors
The [3+2] dipolar cycloaddition between an azide and a nitrile is one of the most common and proficient methods for synthesizing 5-substituted 1H-tetrazoles. nih.govnih.govacs.org This reaction, often referred to as a click reaction, involves the combination of an organic azide with a nitrile to form the tetrazole ring. nih.gov
To facilitate this reaction, which can have a high activation barrier, various catalysts and additives have been employed. acs.org These include both homogeneous and heterogeneous catalysts, as well as Lewis acids. acs.org For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.govacs.org Zinc(II) chloride has also been used to promote the reaction between thiocyanates or nitriles and sodium azide. organic-chemistry.org
The mechanism of the metal-catalyzed reaction is believed to involve the initial coordination of either the azide or the nitrile to the metal center, which activates the substrate and facilitates the cycloaddition. nih.govacs.org
Table 2: Catalysts for [3+2] Cycloaddition of Azides and Nitriles
| Catalyst/Promoter | Substrates | Conditions | Reference |
|---|---|---|---|
| Cobalt(II) complex | Sodium azide, Aryl nitriles | Homogeneous, Mild conditions | nih.govacs.org |
| Zinc(II) chloride | Sodium azide, Thiocyanates/Nitriles | Isopropanol, n-propanol, or n-butanol | organic-chemistry.org |
| Organocatalyst (in situ generated) | Sodium azide, Organic nitriles | Neutral, Microwave heating | organic-chemistry.org |
Derivatization and Functionalization Approaches for 1H-Tetrazole, 1-Cyclohexyl-5-ethyl- Analogues
The derivatization and functionalization of the 1,5-disubstituted tetrazole scaffold, characteristic of 1-cyclohexyl-5-ethyl-1H-tetrazole, are critical for modulating its physicochemical and biological properties. The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for carboxylic acids or cis-amide bonds, which can lead to enhanced metabolic stability, lipophilicity, and potency. beilstein-journals.orglifechemicals.comchemicalbook.com Functionalization strategies typically target either the substituents at the N-1 and C-5 positions or the tetrazole ring itself, although the latter is less common due to the ring's general stability.
Advanced synthetic strategies facilitate the creation of diverse libraries of analogues. Multicomponent reactions (MCRs), such as the Ugi-azide four-component reaction (UA-4MCR), have emerged as powerful tools for the one-pot synthesis of complex 1,5-disubstituted tetrazoles from simple starting materials. conicet.gov.arbeilstein-journals.org This approach allows for the efficient introduction of various functional groups by modifying the aldehyde, amine, isocyanide, and azide inputs. For instance, the UA-4MCR has been used to synthesize monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles, which were subsequently polymerized via thiol-ene reactions, demonstrating a pathway to novel materials. conicet.gov.ar
Another key strategy involves the late-stage functionalization of pre-formed tetrazole cores. For example, 1-aryl-5-bromotetrazoles can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with various arylboronic acids to yield 1,5-diaryltetrazoles. nih.gov Similarly, direct arylation of N-substituted tetrazoles at the C-5 position has been achieved using palladium and copper catalysts. nih.gov These methods provide a modular approach to creating analogues with diverse electronic and steric properties.
Synthesis of Functionalized Tetrazole Building Blocks
A significant advancement in the synthesis of tetrazole derivatives involves the use of functionalized tetrazoles as versatile building blocks rather than introducing the tetrazole moiety in a late-stage cyclization. beilstein-journals.orgnih.govresearchgate.net This building block approach offers a more convergent and flexible route to complex molecules. A notable strategy is the synthesis of 1-substituted tetrazole-5-carbaldehydes, which are valuable intermediates for a wide range of chemical transformations, including further multicomponent reactions. beilstein-journals.orgchemicalbook.com
These tetrazole aldehydes can be prepared via a two-step sequence starting with a Passerini three-component reaction (PT-3CR). beilstein-journals.orgnih.gov This reaction, utilizing an isocyanide, an azide source (like trimethylsilyl azide), and paraformaldehyde, generates a 1-substituted-5-hydroxymethyltetrazole. beilstein-journals.org Subsequent oxidation, for example using Swern oxidation, converts the alcohol to the desired aldehyde. beilstein-journals.org The Passerini reaction is notable for its use of cost-effective and readily available materials. nih.gov The versatility of this method is demonstrated by its tolerance for various isocyanides, which allows for the introduction of different protecting or functional groups. beilstein-journals.org However, the use of cyclohexyl isocyanide in this specific sequence has been noted to result in lower yields. beilstein-journals.org
The Ugi-azide reaction is another cornerstone for producing highly substituted tetrazole building blocks. beilstein-journals.orgmdpi.com This four-component reaction combines an aldehyde, an amine, an isocyanide, and an azide to directly form a 1,5-disubstituted tetrazole. The reaction's efficiency and tolerance for a broad range of substrates make it a powerful tool for generating chemical diversity. conicet.gov.armdpi.com
Table 1: Examples of Multicomponent Reactions for Tetrazole Building Block Synthesis
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Passerini Three-Component Reaction (PT-3CR) | Isocyanide, Azide (TMSN₃), Aldehyde/Ketone (e.g., Paraformaldehyde) | 1-Substituted-5-hydroxymethyltetrazole | Uses cost-effective materials; provides an alcohol handle for further functionalization. | beilstein-journals.orgnih.gov |
Stereoselective Synthesis Considerations in Cyclohexyl-Tetrazole Chemistry
Stereochemistry plays a crucial role in determining the biological activity of molecules containing chiral centers. For analogues of 1-cyclohexyl-5-ethyl-1H-tetrazole, stereoisomers can arise from the conformation of the cyclohexyl ring and from any chiral centers in the substituents. The synthesis of specific stereoisomers, therefore, requires careful consideration of reaction conditions and methodologies.
The cyclohexane (B81311) ring typically adopts a chair conformation, and substituents can be oriented in either axial or equatorial positions. The thermodynamic preference is for bulky groups, like the tetrazole-substituted nitrogen, to occupy an equatorial position to minimize steric strain. Synthetic strategies must control the stereochemical outcome when introducing or modifying the cyclohexane moiety.
In the broader context of tetrazole chemistry, stereoselective methods have been developed, although direct application to 1-cyclohexyl-5-ethyl-1H-tetrazole is not widely reported. One relevant example is the Julia-Kocienski olefination, which utilizes metallated 1-phenyl-1H-tetrazol-5-yl sulfones to react with aldehydes. organic-chemistry.org This reaction can produce trans-1,2-disubstituted alkenes with high stereoselectivity. organic-chemistry.org The choice of base and solvent was found to be critical in controlling the E/Z selectivity of the resulting alkene. For instance, using potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane (B42094) favored the formation of the trans isomer. organic-chemistry.org While this method applies to the synthesis of alkenes, the principles of using a chiral or stereodirecting tetrazole-containing reagent are pertinent to the development of stereoselective syntheses for complex cyclohexyl-tetrazole analogues.
Furthermore, efforts in asymmetric catalysis using chiral tetrazole-based ligands highlight another avenue for achieving stereocontrol. lifechemicals.com Although specific examples involving a cyclohexyl-tetrazole core are scarce, the development of chiral ligands for asymmetric additions to olefins demonstrates the potential for enantioselective functionalization of tetrazole derivatives. lifechemicals.com The synthesis of specific diastereomers of substituted cyclohexanes, such as trans,trans-cyclohexane-1,2,4,5-tetraol, has been achieved with high stereoselectivity through methods like trans-dihydroxylation, showcasing that precise control over cyclohexane stereochemistry is feasible. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| 1H-Tetrazole, 1-cyclohexyl-5-ethyl- | 1-Cyclohexyl-5-ethyl-1H-tetrazole | C₉H₁₆N₄ |
| Trimethylsilyl azide | Azidotrimethylsilane, TMSN₃ | C₃H₉N₃Si |
| Paraformaldehyde | Polyoxymethylene | (CH₂O)n |
| 1-Phenyl-1H-tetrazol-5-yl sulfone | C₇H₆N₄O₂S | |
| Potassium hexamethyldisilazide | KHMDS | C₆H₁₈KNSi₂ |
| Sodium hexamethyldisilazide | NaHMDS | C₆H₁₈NNaSi₂ |
| 1,2-Dimethoxyethane | DME, Glyme | C₄H₁₀O₂ |
| trans,trans-Cyclohexane-1,2,4,5-tetraol | C₆H₁₂O₄ | |
| 1-Aryl-5-bromotetrazole | Variable | |
| 1,5-Diaryltetrazole | Variable | |
| 1-Substituted tetrazole-5-carbaldehyde | Variable |
Elucidation of Reaction Mechanisms and Mechanistic Studies for 1h Tetrazole, 1 Cyclohexyl 5 Ethyl Derivatives
Detailed Reaction Pathways of Tetrazole Ring Formation
The formation of the 1,5-disubstituted tetrazole core is predominantly achieved through multicomponent reactions (MCRs), which are prized for their efficiency and atom economy. researchgate.net The Ugi-azide four-component reaction (UA-4CR) is a particularly powerful method for creating these structures. mdpi.com It involves the reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) source. mdpi.comacs.org
A critical step in the formation of the tetrazole ring via the Ugi-azide pathway is a 1,5-dipolar electrocyclization. mdpi.com This intramolecular cyclization is the final, ring-closing step of the sequence.
A plausible mechanism for a typical Ugi-azide reaction is as follows:
Nitrilium Ion Formation : The reaction cascade leads to the formation of a key nitrilium ion intermediate. mdpi.commdpi.com
Azide Attack : This electrophilic nitrilium ion is attacked by a nucleophilic azide ion (N₃⁻), often generated in situ from a source like trimethylsilyl (B98337) azide (TMSN₃). mdpi.commdpi.com This attack forms a linear azido-substituted intermediate. mdpi.com
1,5-Electrocyclization : The resulting intermediate undergoes a spontaneous 1,5-electrocyclization. mdpi.com This pericyclic reaction involves the rearrangement of π-electrons to form the stable, aromatic 5-membered tetrazole ring, yielding the final 1,5-disubstituted product. mdpi.com
This electrocyclization step is characteristic of many tetrazole syntheses, particularly those derived from multicomponent reactions involving an azide component. mdpi.comnih.gov
The Ugi-azide reaction, a cornerstone for synthesizing 1,5-disubstituted tetrazoles, is a sequence of condensation and nucleophilic addition steps. researchgate.netmdpi.com For the synthesis of a 1-cyclohexyl-5-alkyl tetrazole, the process would typically begin with:
Imine Formation (Condensation) : An aldehyde reacts with a primary amine (e.g., cyclohexylamine) in a condensation reaction to form an imine and water. mdpi.com
Iminium Ion Formation : The imine is then protonated, often by hydrazoic acid (HN₃) generated in situ, to form a reactive iminium ion. mdpi.commdpi.com
Nucleophilic Addition of Isocyanide : The iminium ion is subsequently attacked by the nucleophilic carbon of an isocyanide. This addition forms a nitrilium ion intermediate. mdpi.commdpi.com
Nucleophilic Addition of Azide : The final nucleophilic addition involves the azide ion attacking the nitrilium ion, which then sets the stage for the terminal 1,5-electrocyclization to form the tetrazole ring. mdpi.com
This sequence of reactions allows for the efficient, one-pot assembly of complex tetrazole structures from simple starting materials. beilstein-journals.orgnih.gov
Table 1: Key Steps in Ugi-Azide Multicomponent Reaction for Tetrazole Synthesis
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | Imine |
| 2 | Protonation | Imine + Acid (HN₃) | Iminium Ion |
| 3 | Nucleophilic Addition | Iminium Ion + Isocyanide | Nitrilium Ion |
| 4 | Nucleophilic Addition | Nitrilium Ion + Azide Ion | Linear Azido-Intermediate |
| 5 | 1,5-Dipolar Electrocyclization | Linear Azido-Intermediate | 1,5-Disubstituted Tetrazole |
Reactivity Profiles of 1H-Tetrazole, 1-Cyclohexyl-5-ethyl-
The reactivity of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- is dictated by the electronic properties of the tetrazole ring and the nature of its substituents. The tetrazole moiety contains four nitrogen atoms, making it an electron-rich heterocyclic system capable of various interactions.
The tetrazole ring exhibits both nucleophilic and electrophilic characteristics.
Nucleophilicity : The sp²-hybridized nitrogen atoms (specifically at the N-3 and N-4 positions) are the primary sites of nucleophilicity. acs.orgnih.gov They possess lone pairs of electrons and are capable of forming hydrogen bonds with O-H and N-H groups. acs.orgnih.gov Computational studies confirm that tetrazole tautomers are strong nucleophiles. mdpi.com This nucleophilicity is exploited in alkylation reactions, which can occur at different nitrogen atoms within the ring. researchgate.net
Electrophilicity : The N-H proton of a 5-substituted 1H-tetrazole is acidic, allowing it to act as an electrophile or hydrogen bond donor. acs.orgnih.gov Furthermore, the ring can be rendered susceptible to nucleophilic attack. For instance, replacing an electron-donating group at the C-5 position with a strong electron-withdrawing group, like a methylsulfonyl group, significantly increases the reactivity of the tetrazole towards nucleophiles. researchgate.net DFT calculations of electrophilicity (ω) and electronic chemical potential (μ) can quantify this reactivity, indicating the molecule's ability to accept electrons. mdpi.com
Table 2: Calculated Reactivity Indices for Tetrazole Tautomers
| Tautomeric Form | Electronic Chemical Potential (μ) (eV) | Nucleophilicity (N) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|
| 1H-form | -1.56 | 4.93 | 0.13 |
| 2H-form | -1.67 | 5.13 | 0.12 |
Data derived from computational studies on N-Benzoyl 5-(aminomethyl)tetrazole. A higher N value indicates stronger nucleophilicity. A higher ω value indicates stronger electrophilicity. mdpi.com
The substituents at the N-1 (cyclohexyl) and C-5 (ethyl) positions significantly influence the reactivity, selectivity, and yield of reactions involving the tetrazole core.
Steric Effects : The bulkiness of the substituents plays a critical role. In multicomponent reactions for tetrazole synthesis, larger and more sterically hindered reactants can lead to lower reaction yields. mdpi.comacs.org The cyclohexyl group, being a bulky aliphatic ring, can sterically hinder the approach of reagents to the tetrazole ring or adjacent functional groups, thereby affecting reaction rates and selectivity.
1,5-disubstituted tetrazoles can undergo various transformations at the ring and its substituents.
Substitution : Nucleophilic substitution reactions are common, particularly when a suitable leaving group is present on a side chain. For example, a 1-cyclohexyl-5-(4-chlorobutyl)tetrazole serves as a key intermediate where the chlorine atom can be displaced by nucleophiles to synthesize other compounds, such as the drug Cilostazol. nbinno.com Substitution can also occur on the tetrazole ring itself; for instance, 1-aryl tetrazoles can be brominated at the C-5 position. nih.gov A powerful method for functionalization is the lithiation of the α-carbon on the C-5 alkyl group, followed by trapping with an electrophile, enabling further substitution. nih.gov
Oxidation : Functional groups attached to the tetrazole ring can be oxidized. A 1-cyclohexyl-tetrazole with a thioether substituent at the C-5 position can be oxidized, for example with hydrogen peroxide, to the corresponding sulfinyl and sulfonyl derivatives. lookchem.com The tetrazole ring itself is generally stable to oxidation due to its aromaticity and high nitrogen content.
Reduction : While the tetrazole ring is highly stable and resistant to reduction, functional groups on the substituents can be reduced. For instance, a nitro group on an aryl substituent could be reduced without affecting the core tetrazole structure.
: Intermolecular and Intramolecular Interactions in Reaction Processes
Intermolecular Interactions
Intermolecular forces are the primary interactions between different molecules in a reaction mixture. In the context of reactions involving 1-cyclohexyl-5-ethyl-1H-tetrazole derivatives, the most significant of these are hydrogen bonding and van der Waals forces, including dipole-dipole interactions and London dispersion forces.
Hydrogen Bonding: The tetrazole ring, with its four nitrogen atoms, is a potent hydrogen bond acceptor. The sp² hybridized nitrogen atoms possess lone pairs of electrons that can readily participate in hydrogen bonding with protic solvents, reagents, or catalysts. nih.gov In reactions where proton sources are present, such as in acid-catalyzed cyclizations to form the tetrazole ring, the nitrogen atoms can be protonated, which significantly alters the electronic properties of the ring and influences the subsequent steps of the reaction mechanism. mdpi.com
For 1,5-disubstituted tetrazoles like the title compound, the nitrogen atoms at positions 3 and 4 are the primary sites for these interactions. nih.gov The ability of these nitrogen atoms to engage in hydrogen bonding can affect the solubility of the tetrazole derivative in various solvents and can also play a role in organizing the reactant molecules in a pre-reaction complex, thereby lowering the activation energy of the reaction.
Furthermore, π-π stacking interactions can occur in derivatives where an aromatic ring is present, though this is not directly applicable to 1-cyclohexyl-5-ethyl-1H-tetrazole itself. However, in reactions involving aromatic reagents, the tetrazole ring can participate in π-π stacking, influencing the geometry of the approach of the reacting species. nih.gov
A study on the Ugi-azide multicomponent synthesis of 1,5-disubstituted tetrazoles highlights the importance of the reaction medium. While reactions in methanol (B129727) provided slightly higher yields, the use of water with a surfactant as a catalyst also proved effective, demonstrating the complex role of the solvent environment and intermolecular interactions in these syntheses. mdpi.com
Intramolecular Interactions
Intramolecular interactions refer to forces acting within a single molecule. For 1-cyclohexyl-5-ethyl-1H-tetrazole, these interactions primarily involve steric effects and conformational constraints imposed by the substituents on the tetrazole ring.
Steric Hindrance: The cyclohexyl group at the N1 position and the ethyl group at the C5 position exert steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. The bulky cyclohexyl group can shield one face of the tetrazole ring, directing the approach of incoming reagents to the less hindered face. This is particularly important in reactions involving the nitrogen atoms of the tetrazole ring or the carbon atom of the ethyl group.
In the synthesis of 1,5-disubstituted tetrazoles, the steric bulk of the substituents can affect the rate of cyclization and may influence the equilibrium between different isomeric forms. For instance, in the synthesis of related tetrazoles, sterically hindered amines have been shown to give lower yields. nih.gov
X-ray crystal structure analysis of a related compound, N-((1-cyclohexyl-1H-tetrazol-5-yl)(5-methyl-1H-1,2,3-triazol-4-yl)methyl)-4-nitroaniline, revealed specific dihedral angles between the various rings, indicating that intramolecular forces dictate a preferred three-dimensional arrangement. nih.gov In another instance, the X-ray crystal structure of a tetrahydroisoquinoline containing a 1-cyclohexyl-1H-tetrazole moiety showed intermolecular hydrophobic interactions between two cyclohexyl groups. nih.gov While this is an intermolecular interaction, it highlights the conformational space the cyclohexyl group occupies, which is a result of intramolecular forces.
The interplay of these intramolecular forces determines the ground-state geometry of the molecule and, consequently, the energy of the transition states for various possible reaction pathways. Computational studies on disubstituted tetrazoles have shown that electronic and spatial effects are coupled and influence the photochemistry of these compounds. researchgate.net
Advanced Spectroscopic and Structural Characterization of 1h Tetrazole, 1 Cyclohexyl 5 Ethyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Investigations
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 1H-Tetrazole, 1-cyclohexyl-5-ethyl-.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the cyclohexyl and ethyl groups. The protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region, generally between δ 1.2 and 4.4 ppm. The specific proton attached to the nitrogen-bearing carbon (CH-N) would likely be the most downfield of the cyclohexyl signals. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the tetrazole ring and a triplet for the terminal methyl protons (-CH₃).
The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom. The carbon of the tetrazole ring attached to the substituent groups would appear significantly downfield. For a similar structure, N-((tetrazol-5-yl)methyl)cyclohexanamine, the tetrazole carbon was observed at δ 155.92 ppm. The carbons of the cyclohexyl ring are expected in the δ 25-60 ppm range, while the ethyl group carbons would also reside in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Tetrazole, 1-cyclohexyl-5-ethyl-
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Cyclohexyl | CH-N | ~4.0 - 4.5 (multiplet) | ~55 - 65 |
| Cyclohexyl | Other CH₂ | ~1.2 - 2.0 (multiplet) | ~25 - 35 |
| Ethyl | -CH₂- | ~2.8 - 3.2 (quartet) | ~20 - 30 |
| Ethyl | -CH₃ | ~1.2 - 1.5 (triplet) | ~10 - 15 |
Application of 2D NMR Techniques for Elucidating Complex Tetrazole Structures
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments made from 1D spectra.
A COSY experiment would reveal correlations between adjacent protons, confirming the spin-spin coupling within the ethyl group (between the -CH₂- and -CH₃ protons) and throughout the cyclohexyl ring.
An HSQC or HMQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton assignments of the ethyl and cyclohexyl groups to their corresponding carbon signals, verifying the integrity of these structural fragments. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the ethyl and cyclohexyl substituents to the tetrazole ring. For instance, it would show a correlation from the ethyl -CH₂- protons to the C5 carbon of the tetrazole ring. The analysis of such 2D NMR correlations has been effectively used to confirm the chair conformation of cyclohexane (B81311) moieties in similar tetrazole compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis. The molecular formula for 1H-Tetrazole, 1-cyclohexyl-5-ethyl- is C₉H₁₆N₄, corresponding to a molecular weight of 180.25 g/mol .
In an Electron Impact (EI-MS) experiment, the molecule would form a molecular ion peak ([M]⁺˙) at m/z = 180. Subsequent fragmentation is expected to follow pathways common to 1,5-disubstituted tetrazoles. nih.gov Key fragmentation patterns include:
Loss of Dinitrogen: A characteristic fragmentation of the tetrazole ring is the extrusion of a stable N₂ molecule, leading to a significant fragment ion.
Cleavage of Substituents: Fragmentation can occur via the loss of the ethyl group ([M - C₂H₅]⁺) or the cyclohexyl group ([M - C₆H₁₁]⁺).
Ring Fragmentation: The tetrazole ring itself can cleave in various ways, sometimes leading to the formation of azide (B81097) or isocyanate radical cations. nih.govdntb.gov.ua
Table 2: Potential Mass Spectrometry Fragments for 1H-Tetrazole, 1-cyclohexyl-5-ethyl-
| Fragment | Proposed Structure | m/z |
|---|---|---|
| Molecular Ion | [C₉H₁₆N₄]⁺˙ | 180 |
| Loss of N₂ | [C₉H₁₆N₂]⁺˙ | 152 |
| Loss of Ethyl | [C₇H₁₁N₄]⁺ | 151 |
| Loss of Cyclohexyl | [C₃H₅N₄]⁺ | 97 |
| Cyclohexyl Cation | [C₆H₁₁]⁺ | 83 |
Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
For 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, the IR spectrum would be dominated by absorptions corresponding to its aliphatic and heterocyclic components.
C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations in the cyclohexyl and ethyl groups. rsc.org
Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic bands. These include N=N and C=N stretching vibrations, typically found in the 1450-1600 cm⁻¹ region. nih.gov Ring stretching and bending vibrations are also expected between 900 and 1200 cm⁻¹. pnrjournal.com The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm that it is a 1,5-disubstituted tetrazole, not a 5-substituted-1H-tetrazole. rsc.org
Table 3: Key IR Absorption Bands for 1H-Tetrazole, 1-cyclohexyl-5-ethyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkane C-H | Stretching | 2850 - 2960 |
| Alkane C-H | Bending | 1375 - 1470 |
| Tetrazole Ring | C=N / N=N Stretching | 1450 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While specific crystal data for 1H-Tetrazole, 1-cyclohexyl-5-ethyl- is not publicly available, analysis of a closely related compound, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, offers valuable insights into the expected solid-state conformation. nih.gov
Table 4: Representative Crystal Structure Data for a Related 1-Cyclohexyl-1H-Tetrazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1858 |
| b (Å) | 11.2334 |
| c (Å) | 17.5421 |
| β (°) | 108.541 |
| Volume (ų) | 2275.5 |
(Data from 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one) nih.gov
Other Complementary Characterization Techniques (e.g., Elemental Analysis, Scanning Electron Microscopy)
To provide a complete characterization profile, other analytical techniques are often employed.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₉H₁₆N₄) to confirm its elemental composition and purity. For a related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, elemental analysis was used to confirm its purity by matching observed percentages with calculated values.
Table 5: Theoretical Elemental Composition of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- (C₉H₁₆N₄)
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 59.97% |
| Hydrogen | H | 8.95% |
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography and morphology of the compound in its solid, crystalline form. SEM images can reveal details about particle size, shape, and crystallinity, which can be important for material science applications. kashanu.ac.irekb.eg The analysis of various tetrazole derivatives has shown that this technique can effectively reveal their nano-scale properties and crystalline nature. kashanu.ac.irekb.eg
Computational and Theoretical Investigations of 1h Tetrazole, 1 Cyclohexyl 5 Ethyl and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular systems. For tetrazole derivatives, these calculations elucidate the fundamental aspects of their electronic structure and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
In the case of 1-cyclohexyl-5-ethyl-1H-tetrazole, DFT can be used to model its geometry, showing a planar tetrazole ring. pku.edu.cn The theory also helps in understanding how the electron-donating or withdrawing nature of substituents impacts the tetrazole ring, although the ring itself shows strong resistance to these effects. iosrjournals.org The electronic structure, as determined by DFT, is fundamental to predicting how the molecule will interact with other chemical species.
Analysis of HOMO-LUMO Energy Gaps and Chemical Hardness
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. chalcogen.ro The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
For tetrazole derivatives, the HOMO-LUMO gap can be calculated to predict their reactivity. pku.edu.cn For example, studies on various substituted tetrazoles have shown that the nature of the substituent can modulate this energy gap. ntu.edu.iq Chemical hardness (η) and softness (S) are related concepts, where a smaller HOMO-LUMO gap corresponds to lower hardness and higher softness, indicating greater reactivity. chalcogen.roresearchgate.net These parameters are vital for designing molecules with specific reactivity profiles.
Table 1: Representative Quantum Chemical Parameters for Tetrazole Derivatives
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. researchgate.net | Indicates chemical reactivity and kinetic stability. researchgate.netresearchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution. researchgate.net | A measure of the molecule's stability. scilit.com |
| Chemical Softness (S) | The inverse of chemical hardness. chalcogen.ro | Indicates the capacity to accept electrons. chalcogen.ro |
This table presents generalized data for tetrazole derivatives as specific values for 1H-Tetrazole, 1-cyclohexyl-5-ethyl- are not available in the cited literature.
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule. mdpi.comnih.gov It visualizes the electrostatic potential on the electron density surface, where negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. nih.govarkat-usa.org
For tetrazole derivatives, MESP maps reveal that the nitrogen atoms of the tetrazole ring are typically regions of negative potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net The distribution of electrostatic potential across the molecule, including the cyclohexyl and ethyl substituents in 1-cyclohexyl-5-ethyl-1H-tetrazole, can provide a detailed picture of its intermolecular interaction patterns and reactive behavior. mdpi.com
Molecular Dynamics and Conformational Analysis of Tetrazole Derivatives
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. escholarship.org Conformational analysis, often performed in conjunction with MD, explores the different spatial arrangements of atoms in a molecule and their relative energies. sapub.org
For a molecule like 1-cyclohexyl-5-ethyl-1H-tetrazole, which contains a flexible cyclohexyl group, conformational analysis is particularly important. The cyclohexane (B81311) ring can adopt various conformations, such as the chair and boat forms, and the orientation of the ethyl group relative to the tetrazole ring can also vary. sapub.orgnih.gov Understanding the preferred conformations is crucial as it can significantly affect the molecule's biological activity and physical properties. MD simulations can model these conformational dynamics, providing a deeper understanding of the molecule's behavior in different states, such as in solution or in a crystal lattice. escholarship.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. wikipedia.orgnumberanalytics.com QTAIM identifies bond critical points (BCPs) in the electron density, the presence of which is a necessary and sufficient condition for two atoms to be considered bonded. researchgate.netpitt.edu
The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, offer detailed information about the nature of the chemical bonds (e.g., covalent, ionic, or intermediate). researchgate.netamercrystalassn.org For tetrazole derivatives, QTAIM can be used to characterize the bonds within the tetrazole ring and the bonds connecting the substituents. This analysis can reveal the degree of electron delocalization and the strength of the various bonds, providing a fundamental understanding of the molecule's structure and stability. researchgate.net
Computational Modeling for Synthesis Optimization and Reaction Pathway Prediction
Computational modeling has become an indispensable tool for optimizing synthetic routes and predicting reaction pathways. nih.gov By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and kinetics of a reaction. iosrjournals.org
For the synthesis of tetrazole derivatives, computational methods can be employed to explore different reaction mechanisms, such as the common [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.gov Modeling can help in understanding the role of catalysts, solvents, and substituent effects on the reaction outcome. researchgate.net For a specific target like 1-cyclohexyl-5-ethyl-1H-tetrazole, computational studies can predict the most efficient synthetic pathway, potentially reducing the need for extensive experimental trial and error. For example, methods for synthesizing related compounds like N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole have been documented. google.com
Theoretical Basis of Bioisosteric Relationships of Tetrazoles
The designation of the 5-substituted 1H-tetrazole moiety as a non-classical bioisostere of the carboxylic acid group is a cornerstone of modern medicinal chemistry. researchgate.netresearchgate.net This relationship is not merely empirical but is deeply rooted in fundamental electronic, structural, and physicochemical similarities that have been extensively elucidated through computational and theoretical investigations. These studies provide a rational framework for understanding why the replacement of a carboxylic acid with a tetrazole ring, as seen in analogues of 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, can preserve or enhance biological activity while modulating other key properties. acs.orgsemanticscholar.org
The core of the bioisosteric relationship lies in the ability of the tetrazole ring to mimic the key interactive features of the carboxylic acid group, particularly in its deprotonated, anionic form, which is prevalent at physiological pH. nih.gov Both the tetrazolate and carboxylate anions are planar, acidic, and capable of engaging in similar non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are critical for molecular recognition at a biological target. researchgate.netsemanticscholar.org
Electronic and Electrostatic Similarities
Quantum chemical calculations have been pivotal in revealing the profound electronic mimicry between tetrazolate and carboxylate anions. A key finding is the remarkable similarity in their molecular electrostatic potential (ESP) maps. researchgate.netresearchgate.net The ESP is a critical determinant of how a molecule interacts with its biological target. Studies have shown that both anions generate a similar landscape of four coplanar local minima in their ESPs, which correspond to the positions of electron lone pairs. researchgate.net This similarity in the disposition of negative potential dictates a comparable pattern of electrostatic interaction with a receptor, providing a theoretical "lock-and-key" model for their bioisosteric relationship. researchgate.net
This likeness is particularly significant because it exists despite the obvious differences in the number and type of atoms, nuclear geometry, and total electron populations between the two groups. researchgate.net
Further quantitative evidence comes from the Quantum Theory of Atoms in Molecules (QTAIM). This model allows for the calculation of properties for specific atomic basins within a molecule. A key metric derived from QTAIM is the Average Electron Density (AED), which has been used to quantify the similarity between bioisosteres. nih.govacs.org Computational studies have demonstrated that the AEDs of tetrazole and carboxylic acid moieties are exceptionally close, with reported differences as low as 0.2%. researchgate.net This quantitative similarity in electron density distribution is largely independent of the substituent group attached to the core, suggesting it is an intrinsic and transferable property of the bioisosteric pair. researchgate.netresearchgate.net
| Computational Method | Parameter | Finding for Tetrazole vs. Carboxylic Acid | Significance |
| Electrostatic Potential (ESP) Mapping | Disposition of local minima | Both anions exhibit four coplanar local minima in similar geometric arrangements. researchgate.net | Predicts similar long-range electrostatic interactions with a receptor. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Average Electron Density (AED) | The AED values are nearly identical, with differences often less than 2%. researchgate.netacs.org | Provides a quantitative measure of electronic similarity, which is independent of the molecular environment. researchgate.net |
| Ab Initio Calculations | Hydrogen Bond Energies | The attractive energies of hydrogen bonds formed by both groups are very similar. nih.gov | Indicates a comparable ability to act as a hydrogen bond acceptor, crucial for binding affinity. |
Structural and Physicochemical Properties
From a structural standpoint, both the 1H-tetrazole ring and the carboxylic acid group are planar, a feature that is often important for fitting into specific binding pockets. researchgate.net The acidity of the tetrazole N-H proton is comparable to that of the carboxylic acid O-H proton, resulting in similar pKa values. researchgate.net This ensures that, like carboxylic acids, 5-substituted tetrazoles are predominantly in their anionic form under physiological conditions, allowing them to engage in charge-charge interactions with biological targets. semanticscholar.org
However, there are subtle but important geometric differences. High-level ab initio calculations combined with analyses of crystal structure databases show that while the hydrogen-bond environments are energetically similar, the interaction points around tetrazole and tetrazolate substituents extend further from the core of the molecule—by approximately 1.2 Å—compared to their carboxylic acid counterparts. nih.gov This implies that for a tetrazole analogue to successfully replace a carboxylic acid-containing ligand, the protein binding site must possess sufficient flexibility to accommodate this spatial difference and form strong hydrogen bonds with either group. nih.gov
| Property | Phenylpropionic Acid | Phenylpropionic Tetrazole Analogue | Implication of Bioisosteric Replacement |
| pKa | Similar | Similar | Both groups are ionized at physiological pH. acs.org |
| logD (pH 7.4) | Similar | Similar | Indicates comparable lipophilicity in ionized form. acs.org |
| Permeability (PAMPA) | Higher | Significantly Lower | Suggests desolvation energy or other factors impact permeability beyond lipophilicity. acs.org |
| Plasma Protein Binding | Lower | Significantly Higher | The tetrazole derivative binds more tightly to plasma proteins. acs.orgnih.gov |
This table presents comparative data for model compounds to illustrate general principles.
Research Applications of 1h Tetrazole, 1 Cyclohexyl 5 Ethyl in Chemical Science
Role in Organic Synthesis as Versatile Building Blocks
The structural framework of 1-cyclohexyl-5-ethyl-1H-tetrazole provides a robust and adaptable starting point for the synthesis of more elaborate molecules. Its utility stems from the stability of the tetrazole ring and the reactivity of its substituents, allowing chemists to employ it in diverse synthetic strategies.
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various established methods, which can be adapted for the specific construction of 1-cyclohexyl-5-ethyl-1H-tetrazole and its derivatives. A common approach involves the reaction of a nitrile with an azide (B81097), often catalyzed by a Lewis acid. For instance, a synthetic pathway could involve the reaction of propionitrile (B127096) with a cyclohexyl azide source, or more commonly, the [3+2] cycloaddition of an azide to a nitrile.
More advanced strategies leverage the tetrazole moiety as a versatile building block for creating complex heterocyclic systems. For example, research on (1H-tetrazol-5-yl)-allenes has shown they can undergo microwave-induced formal [3+2] cycloadditions with aziridines to selectively produce highly substituted pyrroles. researchgate.net This type of reaction, where the tetrazole-bearing molecule acts as a key reactant, highlights how the 1-cyclohexyl-5-ethyl-1H-tetrazole scaffold can serve as a precursor for novel, complex molecular architectures. The synthesis of related compounds like N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole often involves multi-step sequences, including the formation of an amide followed by cyclization with an azide source, demonstrating the modularity of these synthetic routes. google.com
Combinatorial chemistry relies on the ability to rapidly generate a large number of structurally related compounds for high-throughput screening. The synthetic routes to 1,5-disubstituted tetrazoles are highly amenable to this approach. By systematically varying the two main components—the nitrile and the azide-containing reactant—a diverse library of compounds based on the 1-cyclohexyl-5-ethyl-1H-tetrazole core can be assembled.
For example, starting with a panel of different nitriles (analogous to propionitrile) and reacting them with cyclohexylamine-derived intermediates, chemists can explore a range of substituents at the 5-position. Conversely, using propionitrile and a variety of substituted cyclohexylamines allows for the exploration of the N-1 substituent's chemical space. This modularity enables the creation of focused libraries to systematically probe structure-activity relationships and optimize compounds for specific biological targets.
Contributions to Medicinal Chemistry Research (Theoretical and Foundational Aspects)
In medicinal chemistry, the tetrazole ring is a highly valued functional group. The specific combination of substituents in 1-cyclohexyl-5-ethyl-1H-tetrazole provides a useful model for exploring several key concepts in drug design, from bioisosterism to metabolic stability.
One of the most significant roles of the 5-substituted-1H-tetrazole group in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. researchgate.netnih.gov Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to elicit comparable biological responses. The tetrazole ring mimics a carboxylic acid due to its similar acidity (pKa) and planar geometry, which allows it to engage in similar hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. nih.gov
Under physiological pH, both the carboxylic acid and the 1H-tetrazole exist predominantly in their deprotonated, anionic forms (carboxylate and tetrazolate). nih.gov This anionic character is often crucial for anchoring a ligand into the active site of a protein. Replacing a carboxylic acid with a tetrazole ring is a common strategy to enhance a drug candidate's properties while retaining its key binding interactions.
Table 1: Comparison of Carboxylic Acid and 1H-Tetrazole Properties
| Feature | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Significance in Bioisosterism |
|---|---|---|---|
| Acidity (pKa) | ~4-5 | ~4.5-5.5 | Similar acidity ensures comparable ionization state at physiological pH, maintaining key ionic interactions with biological targets. nih.gov |
| Geometry | Planar | Planar | The planar nature of both groups allows them to occupy similar space within a receptor's binding pocket. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and multiple H-bond acceptors (ring nitrogens) | The tetrazole ring offers a different array of hydrogen bonding possibilities, which can be exploited in drug design. nih.govnih.gov |
| Metabolic Stability | Can be subject to phase II metabolism (e.g., glucuronidation) | Generally more resistant to metabolic degradation | This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. |
Furthermore, the tetrazole ring is significantly more stable against metabolic degradation compared to carboxylic acids or amides. This metabolic robustness can lead to a longer duration of action and a more predictable pharmacokinetic profile for a drug candidate. By incorporating the 1-cyclohexyl-5-ethyl-1H-tetrazole scaffold, medicinal chemists can strategically balance a molecule's solubility, permeability, and metabolic stability to optimize its drug-like properties.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule influence its biological activity. gardp.orgoncodesign-services.com The 1-cyclohexyl-5-ethyl-1H-tetrazole scaffold is an excellent platform for conducting SAR studies. By systematically modifying each component of the molecule—the cyclohexyl ring, the ethyl group, and the tetrazole core itself—researchers can probe the specific interactions between the ligand and its biological target.
For example, in the context of the drug cilostazol, which contains a 1-cyclohexyl-1H-tetrazol-5-yl moiety, studies have elucidated its interaction with phosphodiesterase type 3. nih.gov The tetrazole ring and its substituents are critical for its binding and inhibitory activity. A hypothetical SAR study on 1-cyclohexyl-5-ethyl-1H-tetrazole could involve the synthesis and testing of analogs to determine the optimal substituents for a given biological effect. This systematic approach allows medicinal chemists to build a detailed map of the binding pocket and design more potent and selective molecules. oncodesign-services.com
Table 2: Hypothetical SAR Study on the 1-Cyclohexyl-5-ethyl-1H-tetrazole Scaffold
| Position of Modification | Original Group | Potential Modifications | Rationale for Modification |
|---|---|---|---|
| N-1 Position | Cyclohexyl | Phenyl, tert-Butyl, Cyclopentyl | To probe the size and nature (aliphatic vs. aromatic) of the binding pocket. |
| C-5 Position | Ethyl | Methyl, Propyl, Isopropyl, CF₃ | To explore the effects of chain length, branching, and electronic properties on activity. |
| Cyclohexyl Ring | Unsubstituted | 4-Hydroxy, 4-Fluoro, 4-Amino | To introduce polar groups or alter conformation and investigate potential new hydrogen bonding interactions. |
| Tetrazole Ring | 1,5-disubstituted | 2,5-disubstituted isomer | To investigate the importance of the nitrogen atoms' positions for coordinating with the target. |
Design of Novel Scaffolds for Chemical Biology Research
The tetrazole ring is a key building block in medicinal chemistry due to its metabolic stability and its ability to mimic the geometry of other functional groups. lifechemicals.comnih.gov The 1,5-disubstituted tetrazole framework, in particular, has been identified as a versatile scaffold for the design of novel therapeutic agents. The synthesis of such compounds can be achieved through various methods, including multicomponent reactions that allow for a high degree of structural diversity. For instance, the Ugi-type four-component reaction (UT-4CR) has been successfully employed using components like cyclohexyl isocyanide to generate 1,5-disubstituted tetrazoles, highlighting a viable synthetic route towards molecules with a 1-cyclohexyl substituent. nih.gov
These scaffolds are often investigated as rigid analogs of known bioactive molecules to improve their pharmacological properties. The ability to introduce diverse substituents at the N-1 and C-5 positions allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov
Research into Antitumor Activity against Cell Lines
Derivatives of 1,5-disubstituted tetrazoles have shown significant promise as antiproliferative agents. Research into analogs of the natural antimitotic agent combretastatin (B1194345) A-4 has demonstrated that replacing the cis-double bond with a 1,5-disubstituted tetrazole ring can lead to potent antitumor activity. nih.gov In these studies, the substituents at both the N-1 and C-5 positions of the tetrazole ring were found to be crucial for cytotoxicity.
While direct studies on the antitumor activity of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- are not extensively documented, research on analogous compounds provides valuable insights. For example, in a series of 1,5-diaryl-substituted tetrazoles, modifications at the C-5 position significantly impacted their antiproliferative effects against various cancer cell lines. Notably, compounds with a 4'-ethoxyphenyl group at the C-5 position exhibited potent activity. nih.gov The synthesis of related compounds, such as N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, an intermediate in the production of the drug Cilostazol, confirms the chemical accessibility of the 1-cyclohexyl tetrazole moiety for potential pharmaceutical applications. nbinno.comgoogle.comprepchem.com
The table below summarizes the antiproliferative activity of representative 1,5-disubstituted tetrazole analogs against a panel of human cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) |
| Analog 1 | HL-60 | 1.3 |
| K-562 | 8.1 | |
| Jurkat | 3.2 | |
| A549 | 7.4 | |
| HT-29 | 1.5 | |
| Analog 2 | HL-60 | 0.3 |
| K-562 | 7.4 | |
| Jurkat | 0.7 | |
| A549 | 0.26 | |
| HT-29 | 2.8 |
Data extracted from studies on 1,5-diaryl substituted tetrazole analogs of combretastatin A-4. nih.gov
Applications in Materials Science Research
The unique properties of the tetrazole ring, particularly its high nitrogen content, make it a valuable component in the design of advanced materials.
Development of Nitrogen-Rich Energetic Materials (as components)
Tetrazole derivatives are actively being investigated as components of energetic materials. Their high nitrogen content leads to a large positive enthalpy of formation and the generation of a significant volume of nitrogen gas upon decomposition, which are desirable characteristics for explosives and propellants. acs.org The thermal stability and energetic performance of these materials can be tuned by the substituents on the tetrazole ring.
Studies on compounds like 1,5-diamino-1H-tetrazole and its salts have demonstrated their potential as energetic materials. nih.gov Furthermore, the coordination of metal ions to N-substituted tetrazoles, such as 1-methyl-5H-tetrazole, has been shown to yield energetic metal complexes with varying sensitivities. rsc.org While specific research on 1H-Tetrazole, 1-cyclohexyl-5-ethyl- as an energetic material is not prominent, the presence of the nitrogen-rich tetrazole core suggests its potential as a building block in this field.
Contributions to Polymer and Coating Science
Tetrazole-containing polymers are emerging as a class of materials with interesting properties and potential applications. For instance, polymers with tetrazole fragments in their repeating units are being explored as highly prospective materials. lifechemicals.com The alkylation of poly(5-vinyl tetrazole) with various alkyl halides, including those that introduce ethyl groups, has been successfully demonstrated, paving the way for the synthesis of a wide range of functional polymers. researchgate.net These polymers can exhibit valuable properties due to the presence of the tetrazole moiety. For example, a microporous organic polymer containing tetrazole fragments has been shown to be effective in capturing carbon dioxide. lifechemicals.com The incorporation of a 1-cyclohexyl-5-ethyl-tetrazole unit into a polymer backbone could potentially impart specific thermal and mechanical properties.
Luminescent Material Design utilizing Tetrazole Ligands
The nitrogen atoms of the tetrazole ring are effective coordination sites for metal ions, which has led to their use in the design of luminescent materials. The formation of metal-organic frameworks (MOFs) and coordination complexes with tetrazole-based ligands can result in materials with interesting photophysical properties. lifechemicals.com
Research has shown that coordination complexes of metals with ligands containing a tetrazole unit, such as ((1H-tetrazol-5-yl)methyl)pyridine, can exhibit solid-state luminescence. rsc.org The specific emission properties of these materials are influenced by both the metal center and the structure of the organic ligand. The use of a 1-cyclohexyl-5-ethyl-1H-tetrazole as a ligand in such complexes could lead to the development of new luminescent materials with tailored properties.
Significance in Coordination Chemistry Research
The tetrazole moiety is an efficient metal chelator, a property that has been widely exploited in coordination chemistry. acs.orgnih.gov The four nitrogen atoms of the tetrazole ring can participate in various coordination modes, making tetrazole derivatives versatile ligands for a wide range of metal ions.
Studies on N-substituted tetrazoles, such as 1-methyl-5H-tetrazole, have shown that they can form stable complexes with numerous transition metals, including manganese, iron, cobalt, nickel, copper, zinc, and silver. rsc.org The resulting coordination compounds exhibit diverse structures and properties, which are dependent on the metal, the counter-ion, and the steric and electronic nature of the substituent on the tetrazole ring. The cyclohexyl and ethyl groups in 1H-Tetrazole, 1-cyclohexyl-5-ethyl- would influence the steric environment around the coordinating nitrogen atoms, which in turn would affect the geometry and stability of the resulting metal complexes. This makes it a potentially valuable ligand for creating novel coordination compounds with specific catalytic, magnetic, or optical properties.
Ligand Design for Metal Complexation and Sensing Applications
Tetrazole derivatives, including 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, are recognized for their excellent coordination properties, enabling them to form stable complexes with a variety of metal ions. nih.gov This capability is leveraged in the design of ligands for diverse applications, from catalysis to materials science. The nitrogen-rich tetrazole ring can coordinate to metal centers in several ways, making it a versatile component in the construction of complex molecular architectures. arkat-usa.org
Research has demonstrated that the structural and electronic properties of the substituents at the N1 and C5 positions of the tetrazole ring significantly influence the complexation behavior and the properties of the resulting metal complexes. For instance, the introduction of a cyclohexyl group at the N1 position and an ethyl group at the C5 position imparts specific steric and electronic effects that can be fine-tuned for targeted applications.
The complexing ability of tetrazole derivatives is also exploited in the development of chemical sensors. By incorporating a tetrazole moiety into a larger molecular framework that includes a signaling unit, it is possible to design sensors that exhibit a detectable response, such as a change in color or fluorescence, upon binding to a specific metal ion. This has potential applications in environmental monitoring and analytical chemistry.
Exploration of Tetrazoles as Chelating Agents
The tetrazole moiety is an effective metal chelator, comparable in some respects to a carboxylate group. nih.govacs.org This chelating ability stems from the presence of multiple nitrogen atoms in the ring, which can act as donor atoms to coordinate with a metal ion. The formation of a stable chelate ring enhances the stability of the resulting metal complex.
The X-ray crystal structures of various tetrazole-metal complexes have confirmed the chelating nature of the tetrazole ring, showing direct interaction between the tetrazole's nitrogen atoms and the metal center. nih.govacs.org This interaction often involves the displacement of solvent molecules from the metal's coordination sphere. nih.govacs.org The ability of 1-substituted-5-substituted tetrazoles to act as bidentate or bridging ligands further expands their utility in the construction of coordination polymers and metal-organic frameworks (MOFs).
Table 1: Coordination Properties of Tetrazole Derivatives
| Feature | Description |
|---|---|
| Coordination Modes | Monodentate, Bidentate, Bridging |
| Common Metal Ions | Cu(II), Zn(II), Cd(II), Ag(I) nih.govepa.gov |
| Structural Impact | Formation of discrete complexes, coordination polymers, and MOFs |
| Influencing Factors | Substituents on the tetrazole ring, reaction conditions |
Utility in Agrochemical Research
The unique chemical properties of tetrazole derivatives have also led to their exploration in the field of agrochemical research.
Precursor Roles in the Synthesis of Agrochemicals
Tetrazole-containing compounds have been investigated for their potential as active ingredients in herbicides, fungicides, and plant growth regulators. researchgate.net The synthesis of these agrochemicals often involves the use of tetrazole precursors that can be chemically modified to achieve the desired biological activity.
The compound 1H-Tetrazole, 1-cyclohexyl-5-ethyl- can serve as a versatile starting material or intermediate in the synthesis of more complex agrochemical candidates. nbinno.com The cyclohexyl and ethyl groups can be modified, or the tetrazole ring itself can be incorporated into a larger molecular structure to create novel compounds with potential herbicidal or fungicidal properties. The metabolic stability of the tetrazole ring is an advantageous feature in the design of new agrochemicals. acs.org
Applications in Analytical Chemistry Methodologies
The ability of tetrazoles to interact with other chemical species has led to their use in the development of new analytical methods.
Development of Reagents for Detection and Quantification of Chemical Species
The strong electron-withdrawing nature of the tetrazole ring makes tetrazolyl derivatives useful as derivatizing agents in analytical chemistry. nih.gov For example, they can be used to modify alcohols, which can then be more easily detected and quantified using techniques like chromatography.
Furthermore, the complexation properties of tetrazoles are utilized in the development of reagents for the detection and removal of heavy metal ions from solutions. nih.gov The formation of stable, often colored, complexes with metal ions can be the basis for colorimetric or spectrophotometric methods of analysis. The specificity of these interactions can be tuned by altering the substituents on the tetrazole ring, potentially leading to the development of selective reagents for particular metal ions.
Future Directions and Emerging Research Avenues for 1h Tetrazole, 1 Cyclohexyl 5 Ethyl Chemistry
Innovations in Green Chemistry Synthetic Routes for Tetrazole Derivatives
The synthesis of 1,5-disubstituted tetrazoles, including 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, is poised to benefit significantly from advancements in green chemistry. Traditional methods often involve hazardous reagents like hydrazoic acid or harsh conditions. Modern approaches focus on improving safety, efficiency, and environmental impact.
One of the most promising green strategies is the use of multicomponent reactions (MCRs) , particularly the Ugi-azide reaction. mdpi.com This method allows for the one-pot synthesis of complex 1,5-disubstituted tetrazoles from simple starting materials (an aldehyde, an amine, an isocyanide, and an azide (B81097) source), generating molecular diversity with high atom economy. mdpi.comnih.gov For 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, this could involve reacting propanal, cyclohexylamine (B46788), an appropriate isocyanide, and a safer azide source. Recent studies have demonstrated the feasibility of performing Ugi-azide reactions in environmentally benign solvents like water, using surfactants to create micellar reaction sites, which can enhance reaction rates and simplify purification. mdpi.com
Furthermore, the development of heterogeneous nanocatalysts is revolutionizing tetrazole synthesis. rsc.orgcncb.ac.cn Catalysts such as silver nanoparticles supported on sodium borosilicate glass (ASBN) or magnetic nanoparticles functionalized with catalytic complexes have shown high efficacy in the synthesis of both 1- and 5-substituted tetrazoles. rsc.orgacs.org These catalysts offer significant advantages, including high yields, mild reaction conditions, and, crucially, the ability to be easily recovered and reused, which aligns with the principles of green chemistry. rsc.orgdntb.gov.ua The application of these nanocatalyst systems to the synthesis of 1-cyclohexyl-5-ethyl-1H-tetrazole could provide a more sustainable and economically viable production route.
Exploration of Novel Reactivity Patterns and Chemical Transformations
The future exploration of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- will undoubtedly involve uncovering new reactivity patterns to generate novel derivatives. The tetrazole ring, while stable, possesses unique electronic characteristics that can be exploited for further functionalization.
A key emerging area is the photochemistry of disubstituted tetrazoles . acs.org Computational and experimental studies have shown that photolysis can lead to selective bond-breaking and the formation of highly reactive intermediates like imidoylnitrenes and nitrile imines. acs.org For 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, photochemical activation could open pathways to unique cycloaddition reactions or rearrangements, allowing for the synthesis of complex heterocyclic systems that are inaccessible through traditional thermal methods. The precise outcome can be influenced by the substitution pattern, suggesting that the cyclohexyl and ethyl groups will play a crucial role in directing these transformations. acs.org
Another significant avenue is the direct C-H functionalization of the alkyl substituent at the C5 position. nih.gov This strategy avoids the need for pre-functionalized starting materials and offers a more direct route to new analogs. Recent work has demonstrated the successful α-functionalization of 5-alkyltetrazoles via a metalation-electrophilic trapping strategy, which could be applied to the ethyl group of 1H-Tetrazole, 1-cyclohexyl-5-ethyl-. nih.gov Developing this chemistry under continuous flow conditions has also been shown to mitigate safety concerns associated with exothermic reactions, paving the way for scalable and safe production of novel derivatives. nih.gov
Advanced Computational Predictions and Integration of Machine Learning in Molecular Design
The design and discovery of new molecules based on the 1H-Tetrazole, 1-cyclohexyl-5-ethyl- scaffold will be increasingly driven by computational methods. The use of in silico tools can significantly reduce the time and cost associated with experimental synthesis and screening.
Computational analysis and molecular docking are already used to predict the molecular properties and bioactivity of tetrazole derivatives. researchgate.net For instance, docking studies can simulate the interaction of designed analogs with biological targets like enzymes or receptors, helping to prioritize candidates for synthesis. researchgate.netnih.gov This approach would be invaluable for exploring the potential of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- derivatives in medicinal chemistry, for example, as inhibitors of specific enzymes like cyclooxygenase-2 (COX-2). nih.gov
Development of Advanced Functional Materials Incorporating Tetrazole Moieties
The unique coordination properties of the tetrazole ring make it an excellent building block for advanced functional materials. The nitrogen-rich nature of the ring allows it to act as a versatile ligand for metal ions, leading to the formation of stable coordination polymers and metal-organic frameworks (MOFs). capes.gov.br
Expanded Scope and Applications in Bio-inspired Chemical Synthesis
The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. beilstein-journals.orgchemicalbook.com This property makes tetrazole-containing compounds, including 1H-Tetrazole, 1-cyclohexyl-5-ethyl-, highly valuable in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
